molecular formula C9H8N2O B2418609 3-aminoisoquinolin-1(2H)-one CAS No. 5597-05-7

3-aminoisoquinolin-1(2H)-one

Cat. No.: B2418609
CAS No.: 5597-05-7
M. Wt: 160.176
InChI Key: CVOZBLQWQILGIW-UHFFFAOYSA-N
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Description

3-aminoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.176. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Anticancer Applications

Research indicates that novel isoquinolin-1(2H)-ones, including 1-aminoisoquinolines, show promise as anticancer compounds. A method for their synthesis involves recyclization of 3-hetarylisocoumarins with (NH4)2CO3, leading to the formation of 1-amino-3-hetarylisoquinolines, which have been preliminarily assessed for their anticancer properties (Konovalenko et al., 2020).

Spasmolytic Activity

The spasmolytic activity of 3-aminoisoquinolines and their derivatives was studied, revealing their potential use in medicine similar to other biologically active compounds with an isoquinoline nucleus, such as papaverine and No-Spa (Sereda et al., 1997).

Innovative Synthesis Methods

New strategies for synthesizing 1-aminoisoquinoline derivatives include a Rh(III)-catalyzed [4 + 2] annulation reaction, using benzamidines as directing groups and vinylene carbonate as an acetylene surrogate (Huang et al., 2021). Another method, a domino nucleophilic addition followed by intramolecular cyclization, was developed to construct substituted 1-aminoisoquinolines, demonstrating the protocol's utility in synthesizing antitumor agents (Adusumalli et al., 2021).

Evaluation as Anticancer Agents

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity. The most effective compounds in inhibiting tumor cell growth were those with thiazolyl or pyrazolyl substituents at the 3-amino group (Potikha et al., 2021).

Properties

IUPAC Name

3-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOZBLQWQILGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-05-7
Record name 3-amino-1,2-dihydroisoquinolin-1-one
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Q & A

Q1: What are the primary targets of 3-aminoisoquinolin-1(2H)-one derivatives and what are the downstream effects of this interaction?

A: Research indicates that certain this compound derivatives demonstrate potential as anticancer agents by inhibiting the dual-specificity phosphatase Cdc25B. [] While the exact mechanism of action requires further investigation, inhibiting Cdc25B can disrupt cell cycle progression and induce apoptosis in cancer cells. [] Further studies explored the structure-activity relationship of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against a panel of 60 human cancer cell lines. [] Results identified derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group and an unsubstituted C(4) position on the isoquinoline ring as particularly potent. []

Q2: How does modifying the structure of this compound influence its biological activity?

A: Introducing specific substituents significantly impacts the anticancer activity of this compound derivatives. For instance, incorporating thiazolyl or pyrazolyl groups at the 3-amino position and leaving the C(4) position of the isoquinoline ring unsubstituted enhances the compound's ability to inhibit tumor cell growth. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of these compounds as potential anticancer agents.

Q3: Beyond anticancer activity, are there other applications for this compound derivatives in synthetic chemistry?

A: Yes, this compound derivatives serve as valuable building blocks in organic synthesis. They participate in annulation reactions, enabling the construction of diverse heterocyclic frameworks like pyrimido(1,2-b)isoquinolines, pyrido(2,3-c)isoquinolines, and pyrrolo(2,3-c)isoquinolines. [] These complex structures hold potential in medicinal chemistry for developing new drugs with various biological activities.

Q4: Can you elaborate on the compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12 in []) and its significance?

A: Compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, emerged as a lead compound in a study screening for anticancer activity. [] It exhibited potent anti-tumor activity across a broad range of cancer cell lines with promising selectivity. [] This discovery underscores the potential of this compound derivatives as a source of novel chemotherapeutic agents.

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